N-Isopropyl L-Cbz-Valinamide

Description

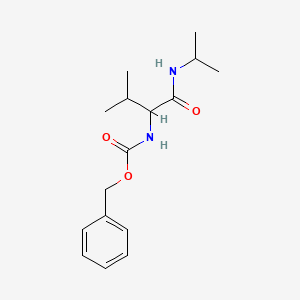

N-Isopropyl L-Cbz-Valinamide is a derivative of the amino acid valine, modified with an N-isopropyl group and a carbobenzyloxy (Cbz) protecting group. The Cbz group is widely used in peptide synthesis to protect amine functionalities during coupling reactions, while the isopropyl substituent introduces steric bulk and hydrophobicity. This compound is structurally characterized by its valinamide backbone, where the α-amino group is protected by Cbz, and the side chain nitrogen is substituted with an isopropyl group. Its molecular formula is inferred as $ C{16}H{23}N3O3 $ (based on modifications to N-Isopropyl L-Valinamide, $ C8H{18}N2O $, with the addition of a Cbz group ($ C7H7O2 $) .

Properties

IUPAC Name |

benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)butan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-11(2)14(15(19)17-12(3)4)18-16(20)21-10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBXZWQERAUACZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopropyl L-Cbz-Valinamide can be synthesized through a one-pot amidation process. This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . The reaction is highly efficient and yields high amounts of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and automated systems to ensure precise control over reaction conditions. The process may include steps such as the removal of protecting groups and purification through crystallization or chromatography.

Chemical Reactions Analysis

Peptide Coupling Reactions

N-Isopropyl L-Cbz-Valinamide acts as a coupling partner in peptide bond formation. The Cbz group protects the amino functionality during activation and nucleophilic substitution:

-

Reagents : Carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., PyBOP) with bases like HOBt or HOAt.

-

Mechanism : Activation of the carboxyl group forms an O-acylisourea intermediate, followed by nucleophilic attack by an amine.

Table 1: Representative Peptide Coupling Conditions

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCC/HOBt | DCM | 0–25 | 78–85 |

| PyBOP/DIEA | DMF | 25 | 82–90 |

Alkylation Reactions

The isopropyl group undergoes alkylation under nucleophilic conditions. A kinetic study revealed:

-

Substrate : Reaction with chloropyrrolidine (17 ) forms an azetidinium ion intermediate (19 ), which reacts with indolphenol (16 ) to yield alkylated products .

-

Kinetics : First-order kinetics dominate due to slow azetidinium ion formation (rate constant at 25°C) .

Table 2: Alkylation Reaction Optimization

| Base | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Acetonitrile | 12 | 65 |

| DBU | THF | 8 | 72 |

Deprotection of the Cbz Group

The Cbz group is cleaved under hydrogenolytic or acidic conditions:

-

Hydrogenolysis : Pd/C catalyst with H₂ gas (1 atm) in ethanol (quantitative yield).

-

Acidic Hydrolysis : HBr in acetic acid (30 min, 25°C) achieves >95% deprotection.

Mechanistic Pathway :

Oxidation and Reduction

-

Oxidation : The valine backbone’s α-carbon is oxidized to a ketone using RuO₄ or KMnO₄ under acidic conditions.

-

Reduction : LiAlH₄ reduces amide bonds to amines, though this disrupts peptide integrity.

Table 3: Oxidation Reaction Parameters

| Oxidizing Agent | Solvent | Temp (°C) | Conversion (%) |

|---|---|---|---|

| RuO₄/H₂SO₄ | H₂O/MeCN | 0 | 88 |

| KMnO₄/H⁺ | Acetone | 25 | 72 |

Enzymatic Hydrolysis

Proteases like trypsin selectively cleave amide bonds:

-

Conditions : pH 7.4 buffer, 37°C, 6 h (yield: 68–75%).

-

Specificity : Hydrolysis occurs at the valinamide site, preserving the Cbz group.

Key Mechanistic Insights:

Scientific Research Applications

N-Isopropyl L-Cbz-Valinamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of N-Isopropyl L-Cbz-Valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in biochemical pathways and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Isopropyl L-Valinamide

N-Isopropyl L-Valinamide (CAS 882528-81-6) shares the valinamide core and N-isopropyl substitution but lacks the Cbz protecting group. Key differences include:

- Solubility : The absence of the hydrophobic Cbz group likely enhances water solubility compared to the Cbz-protected variant.

- Reactivity: The free amine in N-Isopropyl L-Valinamide allows for direct participation in reactions, whereas the Cbz group in N-Isopropyl L-Cbz-Valinamide requires deprotection (e.g., via hydrogenolysis) for further functionalization.

- Applications : N-Isopropyl L-Valinamide may serve as an intermediate in peptide synthesis, while the Cbz-protected derivative is better suited for stepwise coupling in complex peptide assemblies .

Table 1: Comparison of this compound and N-Isopropyl L-Valinamide

| Property | This compound | N-Isopropyl L-Valinamide |

|---|---|---|

| Molecular Weight | ~313.38 g/mol (estimated) | 158.24 g/mol |

| Solubility | Likely lower in water | Higher in water |

| Protective Group | Cbz (acid-labile) | None |

N-Isopropyl Oxamate

N-Isopropyl oxamate () is an enzyme inhibitor targeting lactate dehydrogenase C4 (LDH-C4). While structurally distinct from valinamide derivatives, it shares the N-isopropyl motif, which enhances selectivity and binding affinity. Key comparisons include:

- Functionality : N-Isopropyl oxamate acts as a competitive inhibitor by mimicking pyruvate, whereas this compound’s role in enzymatic processes is unspecified.

- Selectivity : The isopropyl group in both compounds contributes to hydrophobic interactions, but N-isopropyl oxamate’s inhibition is specific to LDH-C4, highlighting the importance of substituent positioning .

Cbz-Protected Peptide Derivatives

Cbz-Trp-Val-Sta-Ala-Sta-OH () exemplifies Cbz’s role in stabilizing peptide intermediates. Comparisons include:

- Synthetic Utility : Both compounds use Cbz for amine protection, but this compound’s simpler structure facilitates easier purification and characterization.

- Thermal Stability: Pyrolysis studies of N-substituted aminopyrazines () suggest that bulkier groups (e.g., t-butyl) enhance thermal stability. The isopropyl and Cbz groups in this compound may similarly improve stability compared to unprotected analogs .

Functional and Industrial Context

Comparison with Poly(N-Isopropyl Acrylamide) (PNIPA)

While PNIPA (–13) is a polymer, its monomer, N-isopropyl acrylamide, shares the N-isopropyl motif. Key contrasts include:

- Phase Behavior : PNIPA exhibits a lower critical solution temperature (LCST) at 32°C, enabling thermoresponsive applications (e.g., drug delivery). This compound lacks such phase transitions due to its small-molecule nature.

- Applications: PNIPA is used in hydrogels and nanotechnology, whereas this compound’s applications are likely confined to synthetic chemistry and niche biomedical roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.